molecular formula C8H5NO4 B008659 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid CAS No. 100960-55-2

2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid

Cat. No. B008659
M. Wt: 179.13 g/mol
InChI Key: BHUOYWFKNMUNNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves various chemical reactions, showcasing the diversity in synthetic approaches. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in specific acidic conditions affords 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, indicating a method for constructing benzoxazole frameworks through the transformation of oxazoles and their derivatives (Kalcheva, Tosheva, & Hadjieva, 1993). Additionally, a gold-catalyzed oxidation strategy has been utilized for the modular synthesis of 2,4-oxazole structures, demonstrating the effectiveness of bidentate ligands in controlling the reactivity of α-oxo gold carbenes (Luo, Ji, Li, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been confirmed through various analytical techniques. X-ray analysis played a pivotal role in determining the structure of compounds derived from benzoxazole reactions, offering insight into the molecular architecture of these compounds (Kalcheva, Tosheva, & Hadjieva, 1993).

Chemical Reactions and Properties

Benzoxazole derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. The synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives demonstrates the potential for creating novel fluorescent molecules for various applications, including antimicrobial activity (Phatangare et al., 2013).

Physical Properties Analysis

The study of benzoxazole derivatives also extends to their physical properties, including their thermotropic behavior and the formation of nematic melts, which are influenced by the structure of the polyesters based on these compounds (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives are characterized by their synthesis from carboxylic acids and their ability to form compounds with significant biological and therapeutic activities. The efficient synthesis of these compounds under catalyst and solvent-free conditions exemplifies the advancements in green chemistry, enabling the production of benzoxazoles in an environmentally friendly manner (Kumar, Selvam, Kaur, & Chakraborti, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUOYWFKNMUNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid

CAS RN

100960-55-2
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

2-amino-3-hydroxybenzoic acid (1.2 g, 7.8 mmol) was suspended in 20 ml of THF and at 0° C. CDI (1.9 g, 1.5 equiv.) was added. The mixture was warmed at 80° C. for 5 hours. The solvent was evaporated and the crude was dissolved in AcOEt (30 ml) and washed with water (1×20 ml) and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The purification of the crude residue by crystallization from EtOAc/ether gave 520 mg of an orange solid. Yield=37% 1HNMR (DMSO, 200 MHz) δ 7.45 (3H, m), 10.40 (1H, bs), 12.00 (1H, bs)
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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